7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL
Overview
Description
“7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL” is a chemical compound with the molecular formula C14H9BrO3 . It has an average mass of 305.124 Da and a monoisotopic mass of 303.973511 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved through a two-step process . The first step involved the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the current dataset, related compounds such as pinacol boronic esters have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .Scientific Research Applications
Fluorescent Probe Synthesis
7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL and related compounds have been investigated for their potential application in fluorescent probe sensing. A study demonstrated that derivatives of this compound could effectively sense amino compounds and hydrazine, showcasing different fluorescent colors, indicating its utility in the development of new fluorescent probes (Lee et al., 2004).
Synthesis of CCR5 Antagonists
Another application involves the synthesis of CCR5 antagonists, vital for treating conditions like HIV. A practical synthesis method was developed using a compound structurally related to this compound, highlighting its role in creating medically significant molecules (Ikemoto et al., 2005).
Antimicrobial Studies
The compound and its derivatives have also been explored for antimicrobial applications. A study focused on synthesizing and characterizing related compounds, examining their transition metal complexes, and evaluating their antimicrobial activity. The findings showed moderate to excellent antimicrobial properties against various bacteria and fungi (Sampal et al., 2018).
Antioxidant Activity in Marine Algae
In the context of natural products, derivatives of this compound isolated from marine red algae exhibited potent antioxidant activities. This suggests potential applications in food preservation and the development of natural antioxidant agents (Li et al., 2011).
Antitumor and Anti-inflammatory Properties
Research has also delved into the antitumor and anti-inflammatory properties of related benzoxazole compounds. These studies demonstrate the potential of these compounds in treating various types of cancer and inflammatory diseases, highlighting the versatile applications of this chemical class in medicinal chemistry (Seth et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL are human cancer cell lines, including HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) . These cell lines are often used in research as models for the study of cancer and the development of new therapeutic agents .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to a specific site on the target cells, which can lead to changes in the cells’ function or viability .
Biochemical Pathways
By interacting with these pathways, the compound could potentially inhibit the growth of cancer cells or induce their death .
Result of Action
The compound has been found to exhibit remarkable anticancer activity against the aforementioned cancer cell lines, with its effects being compared to those of the standard drug etoposide . This suggests that the compound could potentially be used as a novel anticancer agent .
properties
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAILVWEAXFTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432027 | |
Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
440122-66-7 | |
Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-200070 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WAY-200070 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK94JP5JT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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